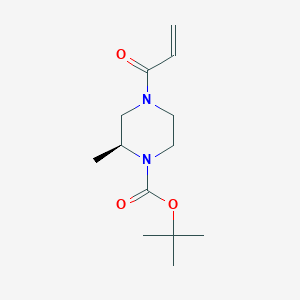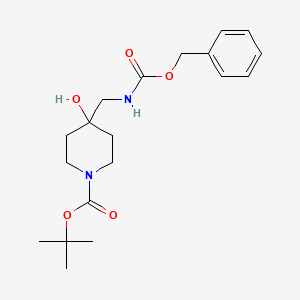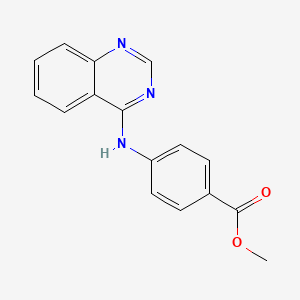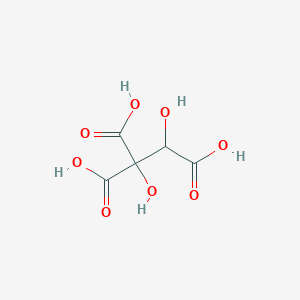
(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its tert-butyl ester group and a piperazine ring substituted with a prop-2-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of appropriate solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of automated systems and continuous flow processes helps in scaling up the production while maintaining efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the piperazine ring or the prop-2-enoyl group, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- tert-butyl 4-(prop-2-enoyl)piperazine-1-carboxylate
- tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
- tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate
Uniqueness: tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of a prop-2-enoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-methyl-4-prop-2-enoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-11(16)14-7-8-15(10(2)9-14)12(17)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3/t10-/m0/s1 |
Clé InChI |
YGNLUSPBKVKNCY-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C=C |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)
![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)


![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)




![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)

